molecular formula C10H9NO2 B1665955 7-Amino-4-methylcoumarin CAS No. 26093-31-2

7-Amino-4-methylcoumarin

Cat. No.: B1665955
CAS No.: 26093-31-2
M. Wt: 175.18 g/mol
InChI Key: GLNDAGDHSLMOKX-UHFFFAOYSA-N
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Description

7-Amino-4-methylcoumarin (AMC; C₁₀H₉NO₂; molecular weight 175.19 g/mol) is a fluorescent coumarin derivative with a melting point of 224–228°C . Synthesized via cyclocondensation of m-aminophenol with ethyl acetoacetate in concentrated sulfuric acid, followed by deprotection , AMC is widely used as a fluorogenic substrate in biochemical assays, antimicrobial studies, and cytopathology . Its π-π conjugated system enables strong fluorescence emission at 354 nm (in ethanol) and sensitivity to solvent polarity . AMC is soluble in acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) , but requires protection from light and oxidizing agents due to its photolability .

Notably, AMC exhibits potent antitubercular activity (MIC = 1 mg/L against Mycobacterium tuberculosis H37Rv) by disrupting mycobacterial cell walls . It also serves as a key component in protease assays, chemosensors for metal detection, and fluorescent staining in diagnostic cytology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumarin 120 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-ketoesters under acidic conditions to form the coumarin core .

Industrial Production Methods: In industrial settings, the synthesis of Coumarin 120 often involves the use of catalysts to enhance the reaction efficiency. For example, the use of metal-based catalysts in a one-pot synthesis approach can yield high amounts of Coumarin 120 .

Chemical Reactions Analysis

Types of Reactions: Coumarin 120 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated coumarins, coumarin alcohols, and various substituted coumarin derivatives .

Scientific Research Applications

Antitubercular Activity

One of the most prominent applications of 7-amino-4-methylcoumarin is its potential as an antitubercular agent. Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis, including both susceptible and multidrug-resistant strains.

Case Study: Antitubercular Screening

A study evaluated the antitubercular activity of this compound alongside other amino and acyl amino derivatives of coumarins. The minimum inhibitory concentration (MIC) for NA5 was found to be as low as 1 mg/L against the M. tuberculosis H37Rv strain. Additionally, it showed synergistic effects when combined with standard antitubercular drugs such as isoniazid and rifampicin .

CompoundMIC (mg/L)Synergistic Effect with Isoniazid/Rifampicin
This compound1Yes
Acyl amino coumarins1.0 - 3.5Yes

Fluorogenic Substrates in Protease Studies

This compound is widely utilized as a fluorogenic substrate in protease assays. Its fluorescence properties allow for the detection of protease activity in various biological samples.

Case Study: Peptide-7-Amino-4-Methylcoumarin Conjugates

Research has shown that peptide conjugates containing this compound can serve as effective substrates for studying proteolytic enzymes. These conjugates are synthesized using solid-phase techniques and are used to monitor enzymatic activities due to their fluorescent characteristics .

ApplicationDescription
Protease Activity MonitoringFluorogenic substrates for real-time assays
Synthesis MethodSolid-phase synthesis using AMC-resin

Antiviral Research

In addition to its antibacterial properties, this compound has been investigated for its potential antiviral applications, particularly against coronaviruses.

Case Study: Inhibition of Papain-like Proteases

A study highlighted the use of this compound as a leaving group in the development of inhibitors targeting papain-like proteases from coronaviruses such as SARS-CoV and MERS-CoV. This research indicates the compound's role in antiviral drug development .

VirusTarget EnzymeInhibitory Role
SARS-CoVPapain-like proteaseInhibitor development
MERS-CoVPapain-like proteaseInhibitor development

Fluorescent Dyes in Cell Biology

The compound is also employed as a fluorescent dye in cell biology applications due to its favorable excitation and emission properties.

Use in Cell Tracking

This compound is used to label cells for tracking purposes in various biological assays. Its fluorescence can be detected under UV light, making it suitable for multicolor applications .

ApplicationCharacteristics
Cell LabelingUV-excitable, blue fluorescent dye
Multicolor ApplicationsCan be used alongside other fluorescent dyes

Synthesis of Derivatives

The versatility of this compound extends to the synthesis of various derivatives that enhance its biological activity or alter its properties for specific applications.

Case Study: Derivative Synthesis

Research has focused on synthesizing derivatives such as citrullyl-7-amino-4-methylcoumarin, which exhibit improved hydrolysis rates and fluorescence properties, further expanding the utility of this compound in biochemical assays .

DerivativeProperties
Citrullyl-7-amino-4-methylcoumarinEnhanced hydrolysis and fluorescence

Mechanism of Action

Coumarin 120 exerts its effects primarily through its interaction with specific molecular targets. It acts as a competitive inhibitor of vitamin K, affecting the biosynthesis of prothrombin, a key component in the blood clotting process. Additionally, it interacts with enzymes such as peptidyl-prolyl cis-trans isomerase and histone deacetylase, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Fluorescence λmax (nm) Key Applications References
7-Amino-4-methylcoumarin 7-NH₂, 4-CH₃ 224–228 DMSO, DMF, acetone 354 (ethanol) Antitubercular, protease assays
7-Amino-4-(trifluoromethyl)coumarin 7-NH₂, 4-CF₃ Not reported Ethanol/water mixtures Not reported Antimicrobial peptidomimetics
7-Methoxy-4-(aminomethyl)coumarin 7-OCH₃, 4-CH₂NH₂ Not reported Not reported Not reported Fluorescent probes
7-(Ethylamino)-4-methylcoumarin 7-NHCH₂CH₃, 4-CH₃ Not reported Not reported Not reported Photophysical studies
4-Methylcoumarin-7-O-sulfamate (COUMATE) 7-OSO₂NH₂, 4-CH₃ Not reported Aqueous/organic solvents Not reported Steroid sulfatase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in 7-Amino-4-(trifluoromethyl)coumarin) enhance antimicrobial activity but reduce fluorescence quantum yield compared to AMC .
  • Methoxy and sulfamate substituents (e.g., COUMATE) shift applications toward enzyme inhibition (e.g., steroid sulfatase) rather than fluorescence .
  • Aminomethyl substitution (e.g., 7-Methoxy-4-(aminomethyl)coumarin) modifies solubility and targeting but lacks the antitubercular efficacy of AMC .

Antimicrobial Efficacy

  • AMC vs. 7-Amino-4-(trifluoromethyl)coumarin: AMC-based peptidomimetics demonstrated superior antimicrobial activity against E. coli compared to benzylamine-derived analogs .

Enzyme Substrate Efficiency

  • AMC vs. Ala-MCA (L-alanine-4-methylcoumaryl-7-amide): AMC, released via aminopeptidase cleavage of Ala-MCA, showed 30–50% lower fluorescence yield in nasal epithelial cell assays, indicating structural modifications (e.g., alanyl conjugation) enhance substrate specificity .

Therapeutic Potential

  • AMC vs. COUMATE :
    While AMC targets mycobacterial cell walls , COUMATE inhibits steroid sulfatase (85% inhibition at 10 mg/kg/day) without estrogenic side effects, making it suitable for breast cancer therapy .

Photophysical and Chemical Stability

  • AMC vs. 7-N-Dimethylamino-4-methylcoumarin: AMC’s fluorescence is quenched by TEMPO derivatives via electron transfer, whereas dimethylamino substitution increases solvent polarity sensitivity .
  • AMC vs. Chromogenic Substrates (e.g., p-nitroaniline) : Fluorogenic AMC assays exhibit longer lag times than chromogenic assays but provide higher sensitivity in low-abundance protease detection .

Biological Activity

7-Amino-4-methylcoumarin (7-AMC) is a coumarin derivative that has garnered attention due to its diverse biological activities, including antimicrobial, neuroprotective, and antitubercular properties. This article reviews the current understanding of the biological activity of 7-AMC, supported by empirical data, case studies, and research findings.

Antimicrobial Activity

7-AMC has been identified as a potent antimicrobial agent. A study isolated 7-AMC from an endophytic fungus, Xylaria sp., and demonstrated its broad-spectrum antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against various pathogens were as follows:

Pathogen MIC (µg/ml)
Staphylococcus aureus16
Escherichia coli10
Salmonella typhimurium15
Salmonella enteritidis8.5
Aeromonas hydrophila4
Candida albicans15
Aspergillus niger25

This study suggests that 7-AMC could be utilized in controlling food spoilage and food-borne diseases due to its effective antimicrobial properties .

Antitubercular Activity

Research has shown that 7-AMC exhibits significant antitubercular activity against Mycobacterium tuberculosis. In a study evaluating various coumarin derivatives, 7-AMC demonstrated the lowest MIC of 1 mg/L against both drug-sensitive and multidrug-resistant strains of M. tuberculosis H37Rv. The compound also showed synergistic effects when combined with standard antitubercular drugs such as isoniazid and rifampicin. Electron microscopy revealed that the mechanism of action involves targeting the mycolic acid in the bacterial cell wall .

Neuroprotective Effects

In addition to its antimicrobial and antitubercular properties, 7-AMC has been studied for its neuroprotective effects. A series of experiments indicated that derivatives of 4-methylcoumarins, including 7-AMC, exhibit antioxidant activities that protect neuronal cells from oxidative stress. In vitro studies demonstrated that 7-AMC could inhibit reactive oxygen species (ROS) formation and cytotoxicity in PC12 cells induced by hydrogen peroxide .

Synthesis and Derivatives

The synthesis of various derivatives of 7-AMC has been explored to enhance its biological activity. For instance, citrullyl-7-amino-4-methylcoumarin derivatives have been synthesized and characterized for their potential applications in drug development . The structure-activity relationship studies indicate that modifications at specific positions can significantly influence the biological efficacy of these compounds.

Q & A

Q. How can researchers optimize the synthesis of 7-amino-4-methylcoumarin to improve yield and purity?

A three-step protocol starting from m-aminophenol involves:

Acylation with methoxycarbonyl chloride to form N-methoxycarbonylaminophenol.

Cyclocondensation with ethyl acetoacetate in sulfuric acid to yield 7-(N-methoxycarbonylamino)-4-methylcoumarin.

Deprotection via alkaline hydrolysis followed by acidification to obtain AMC .
Optimization Tips :

  • Monitor reaction temperatures to prevent side reactions (e.g., over-acylation).
  • Use high-purity solvents to minimize byproducts.
  • Confirm intermediate purity via TLC or HPLC before proceeding to the next step.

Q. What methodologies are recommended for designing fluorogenic peptide substrates using AMC?

AMC is widely used as a fluorogenic reporter in protease assays due to its fluorescence upon enzymatic cleavage.
Protocol :

Peptide-AMC Conjugation : Couple AMC to the C-terminus of a protease-specific peptide (e.g., Boc-Ala-Gly-Pro-Arg-AMC for trypsin-like proteases) using solid-phase synthesis .

Validation :

  • Measure fluorescence emission at 460 nm (excitation: 380 nm) post-cleavage.
  • Calculate kinetic parameters (kcat/Km) using a fluorometer .
    Advanced Tip : Use structure-activity relationship (SAR) studies to optimize peptide sequences for higher specificity .

Q. How should researchers design experiments to evaluate AMC’s cytokine-modulatory effects in autoimmune disease models?

Collagen-Induced Arthritis (CIA) Model :

  • Preventive Regimen : Administer AMC (3–30 mg/kg) orally post-immunization to assess inhibition of disease onset.
  • Therapeutic Regimen : Administer AMC after arthritis onset to evaluate symptom alleviation .
    Key Metrics :
  • Quantify serum IL-6, TNF-α, and IFN-γ via ELISA.
  • Score joint inflammation severity (0–3 scale per paw) .
    Mechanistic Insight : AMC selectively suppresses Th1-associated cytokines (e.g., IFN-γ) but not Th2 cytokines (e.g., IL-10), suggesting a Th1-targeted immunomodulatory effect .

Q. What are the dose-dependent therapeutic effects of AMC in murine CIA models, and how should dosing schedules be optimized?

  • Dose-Response : 30 mg/kg AMC significantly reduces arthritis incidence (p < 0.05) and suppresses TNF-α levels in severe CIA stages .
  • Timing :
    • Preventive : Daily dosing from immunization day delays disease onset.
    • Therapeutic : Post-onset dosing mitigates joint destruction but requires higher concentrations .
      Data Interpretation : Use nonlinear regression to model dose-efficacy relationships and identify optimal therapeutic windows.

Q. How should contradictory data on AMC’s cytokine inhibition (e.g., IL-6 vs. IL-10) be analyzed?

Case Study : AMC inhibits IL-6 and IFN-γ in early CIA but does not affect IL-10 or anti-collagen antibodies .
Analysis Strategies :

  • Validate assay specificity (e.g., multiplex cytokine arrays vs. single-analyte ELISA).
  • Investigate signaling pathways (e.g., STAT3 for IL-6 vs. STAT6 for IL-10).
  • Consider cell-type-specific effects (e.g., AMC may target macrophages but not B cells) .

Q. What analytical techniques are suitable for quantifying AMC in biological matrices or synthetic mixtures?

HPLC : Use C18 columns with UV detection (λ = 320 nm) or fluorescence detection (Ex/Em = 380/460 nm) .

Mass Spectrometry : LC-MS/MS with ESI+ mode for high sensitivity (LOQ: ~1 ng/mL) .

Fluorometric Assays : Directly measure AMC release in enzyme kinetics studies .
Quality Control : Include internal standards (e.g., deuterated AMC) to correct for matrix effects .

Q. What are the implications of AMC’s dual role as a fluorescent probe and therapeutic agent in experimental design?

Considerations :

  • Cross-Reactivity : Ensure AMC’s fluorescence does not interfere with cellular viability assays (e.g., MTT).
  • Pharmacokinetics : Track AMC biodistribution using in vivo imaging systems (IVIS) to correlate fluorescence with tissue concentrations .
  • Toxicity : Monitor weight loss and organ histopathology in long-term studies, as high doses (≥100 mg/kg) may induce hepatotoxicity .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for AMC?

Common Discrepancies :

  • In vitro IC50 values may not predict in vivo efficacy due to bioavailability differences.
    Strategies :
  • Perform pharmacokinetic profiling (e.g., Cmax, AUC).
  • Use physiologically relevant in vitro models (e.g., 3D synovial cell cultures) .
  • Validate targets via knockout models (e.g., IL-6<sup>-/-</sup> mice) .

Properties

IUPAC Name

7-amino-4-methylchromen-2-one
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InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3
Source PubChem
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InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO2
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DSSTOX Substance ID

DTXSID40885333
Record name 2H-1-Benzopyran-2-one, 7-amino-4-methyl-
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Molecular Weight

175.18 g/mol
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Physical Description

Powder; [MSDS]
Record name Coumarin 120
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CAS No.

26093-31-2
Record name 7-Amino-4-methylcoumarin
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Synthesis routes and methods I

Procedure details

After the plasmid DNA obtained was introduced to the yeast BJ2168, transformants obtained on an auxotrophic plate (6.7 g/l yeast nitrogen base, 20 g/l glucose, 20 mg/l tryptophan, 20 mg/l histidine, 20 mg/l uracil, 15 g/l agar) were each inoculated into a test tube containing 5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose) and cultured at 30° C. for 16 hours. Each culture broth was transferred to a conical flask containing 500 ml of the above-described auxotrophic medium and cultured at 30° C. for 16 hours. The culture broth was centrifuged to harvest cells. The cells obtained were suspended in 50 ml of buffer C (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 30 mM DTT) and incubated at 30° C. for 10 minutes, followed by centrifugation. The cells obtained were further suspended in 10 ml of buffer D (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 2 mM DTT), and Zymolyase-100T (manufactured by Seikagaku Corp.) was added so as to a final concentration of 0.5 mg/ml, followed by incubation at 30° C. for 30 minutes and subsequent centrifugation, to yield a protoplast. The protoplast obtained was then suspended in 20 ml of buffer E (50 mM Tris-HCl, pH 7.5, 2 mM DTT). EDTA, KCl, and Triton X-100 were added so as to respective final concentrations of 1 mM, 0.2 M, and 0.2%, followed by incubation at 37° C. for 5 minutes. This suspension was heat-treated at 100° C. for 15 minutes, and then centrifuged to yield a lysate. From this lysate, a modified enzyme preparation was prepared, by the same purification method as that for amino terminal protecting group-releasing enzyme described in item (9) of Example 1. One unit of the modified enzyme preparation was defined as the amount of enzyme capable of producing 1 μmol of 7-amino-4-methylcoumarine in one minute at a pH of 7.6 and 75° C. in the presence of an Met-MCA as the substrate. The yeast expressing the above protein is named and designated as Saccharomyces cerevisiae BJ2168/pAcDAP, and has been deposited under accession number FERM BP-5952 with the National Institute of Bioscience and Human-Technology, Agency of Industrial Science and Technology, Ministry of International Trade and Industry, of which the address is 1-3, Higashi 1-chome, Tsukuba-shi, Ibaraki-ken, 305 Japan (date of original deposit: May 23, 1997).
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Synthesis routes and methods II

Procedure details

50 μl of the solution of the trypsin-like protease obtained in Example 1 was added to 1.5 ml of 0.1M Tris-HCl buffer (pH 8.6) containing 100 μM of a synthetic substrate for trypsin Boc-Phe-Ser-Arg-MCA (MCA=methylcoumarinamide), and the mixture was subjected to incubation at 37° C. for 1 hour. 1 ml of 30% acetic acid was then added, the amount of 7-amino-4-methylcoumarin (AMC) formed was determined by fluorescent assay (fluorescence 440 nm, excitating light 380 nm), and the activity of the enzyme was calculated based thereon. An activity of forming 1 pM of AMC in 1 minute is defined as 1 unit (1 unit=1 pM AMC/min).
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Retrosynthesis Analysis

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